molecular formula C14H19N5 B14132655 5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile CAS No. 88745-07-7

5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile

Cat. No.: B14132655
CAS No.: 88745-07-7
M. Wt: 257.33 g/mol
InChI Key: MTYDSYLQOSOJIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile is a heterocyclic compound that features a pyrrole ring with multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as ethylamine and pentylamine can be reacted with suitable nitriles and aldehydes to form the desired pyrrole ring structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3,4-dione derivatives, while reduction can produce various amine-substituted pyrroles .

Scientific Research Applications

5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,2-diphenyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile
  • 5-Amino-2-methyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile

Uniqueness

5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

88745-07-7

Molecular Formula

C14H19N5

Molecular Weight

257.33 g/mol

IUPAC Name

5-amino-2-ethyl-1-pentyl-2H-pyrrole-3,3,4-tricarbonitrile

InChI

InChI=1S/C14H19N5/c1-3-5-6-7-19-12(4-2)14(9-16,10-17)11(8-15)13(19)18/h12H,3-7,18H2,1-2H3

InChI Key

MTYDSYLQOSOJIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(C(C(=C1N)C#N)(C#N)C#N)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.